molecular formula C11H10N4O B8325860 N-(4-pyridazinyl)-N'-phenylurea

N-(4-pyridazinyl)-N'-phenylurea

Cat. No.: B8325860
M. Wt: 214.22 g/mol
InChI Key: GSFQFUUSUKIIEE-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Phenylurea Derivatives

Structural Diversity and Biological Relevance of Phenylurea Scaffolds

The phenylurea scaffold, characterized by a urea (B33335) group attached to a phenyl ring, is a cornerstone in the design of bioactive molecules. nih.gov This structural motif is highly versatile, allowing for a wide array of substitutions on the phenyl ring and the terminal nitrogen of the urea group. This versatility gives rise to a vast library of derivatives with a broad spectrum of biological activities. nih.goveuropa.eu

In the agricultural sector, phenylurea compounds are widely recognized for their herbicidal properties. nih.gov They typically function by inhibiting photosynthesis in target plant species, making them effective for weed control in various crops. sigmaaldrich.com

In the pharmaceutical arena, phenylurea derivatives have been investigated for a multitude of therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The ability of the urea moiety to form strong hydrogen bonds with biological targets is a key factor in the efficacy of these compounds.

Table 1: Examples of Bioactive Phenylurea Derivatives

Compound Name Biological Activity Application
Diuron Herbicide Agriculture
Linuron Herbicide Agriculture
Sorafenib Kinase inhibitor Oncology

The Pyridazine (B1198779) Heterocycle as a Core Motif in Bioactive Compounds

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent feature in many biologically active compounds. liberty.edu Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive component in drug design. liberty.edu The pyridazine nucleus is considered a bioisostere of other aromatic systems and its inclusion in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, including antihypertensive, analgesic, and antimicrobial effects. researchgate.netnih.gov The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules.

Table 2: Examples of Bioactive Pyridazine Derivatives

Compound Name Biological Activity Application
Hydralazine Antihypertensive Medicine
Minaprine Antidepressant Medicine

The combination of the phenylurea scaffold with the pyridazine heterocycle in N-(4-pyridazinyl)-N'-phenylurea suggests a molecule with the potential for a unique profile of biological activity, drawing from the established properties of both parent structures.

Historical Trajectories of Phenylurea and Pyridazine Research

The exploration of phenylurea and pyridazine derivatives has followed distinct yet occasionally intersecting paths in the history of chemical research. The study of ureas and their derivatives dates back to the 19th century, with significant advancements in their synthesis and understanding of their chemical properties. The discovery of the herbicidal activity of phenylurea compounds in the mid-20th century marked a major milestone, leading to the development of numerous commercial agrochemicals. nih.gov Subsequently, the investigation of phenylureas in medicinal chemistry has uncovered their potential in treating a variety of diseases, with a notable focus on their role as kinase inhibitors in cancer therapy. nih.gov

The history of pyridazine chemistry also has its roots in the late 19th century. liberty.edu The synthesis of the parent pyridazine ring and its derivatives has been an active area of research, driven by the quest for novel heterocyclic compounds with useful properties. liberty.edu The recognition of the pyridazine motif in naturally occurring and synthetic bioactive molecules has spurred further investigation into its potential applications in medicine and agriculture. liberty.edu

The conceptualization of a molecule such as this compound lies at the confluence of these two historical research streams, representing a logical step in the ongoing search for new and effective bioactive compounds.

Classification and Structural Relationships within Agro- and Pharmacologically Active Molecules

Phenylurea and pyridazine derivatives can be classified based on their intended application and their specific structural features.

Phenylurea Derivatives:

Agrochemicals: Primarily classified as herbicides, with further sub-classification based on their mode of action (e.g., photosystem II inhibitors) and the crops they are used on. nih.govnih.gov

Pharmaceuticals: Classified according to their therapeutic area, such as antineoplastics (e.g., kinase inhibitors), anticonvulsants, and anti-inflammatory agents. nih.govnih.gov The substitution pattern on the phenyl ring and the terminal nitrogen is a key determinant of their pharmacological classification.

Pyridazine Derivatives:

Agrochemicals: Include herbicides and plant growth regulators.

Pharmaceuticals: A diverse group including cardiovascular drugs (e.g., antihypertensives), central nervous system agents (e.g., antidepressants), and anti-infectives. researchgate.netnih.gov

This compound can be classified as a hybrid molecule that bridges these categories. Its structural features suggest a potential for activity in either or both the agrochemical and pharmacological domains. The presence of the unsubstituted phenylurea moiety is a common feature in many herbicides, while the pyridazine ring is a known pharmacophore. The specific linkage at the 4-position of the pyridazine ring is a critical structural element that would influence its interaction with biological targets and, consequently, its classification as either an agrochemical or a pharmaceutical agent. Further research would be necessary to definitively place it within a specific class of bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

1-phenyl-3-pyridazin-4-ylurea

InChI

InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-7-12-13-8-10/h1-8H,(H2,12,14,15,16)

InChI Key

GSFQFUUSUKIIEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CN=NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Pyridazinyl N Phenylurea and Its Structural Analogues

Strategic Approaches to Urea (B33335) Bond Formation

The creation of the urea bond is a critical step in the synthesis of N-(4-pyridazinyl)-N'-phenylurea. Various methods have been developed to achieve this transformation efficiently.

Phenyl Isocyanate as a Key Reagent in Urea Synthesis

The reaction of an amine with an isocyanate is a straightforward and widely used method for the formation of ureas. commonorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of 4-aminopyridazine (B156604) with phenyl isocyanate. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not require a base. commonorganicchemistry.com

The use of isocyanates is advantageous due to the high reactivity of the isocyanate group, which readily undergoes nucleophilic attack by the amine. Hindered trisubstituted ureas can also act as masked isocyanates, liberating the isocyanate in situ under neutral conditions, which can then react with various nucleophiles. nih.gov

ReagentConditionsProductNotes
Phenyl isocyanateRoom temperature, various solvents (DMF, THF, DCM)N-substituted ureaSimple and efficient method. commonorganicchemistry.com
Hindered trisubstituted ureasNeutral conditionsN-substituted ureaActs as a masked isocyanate. nih.gov

Coupling Reactions Involving Pyridazine (B1198779) Halides and Amines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of pyridazine derivatives. nih.govnih.gov While these are typically used for C-C bond formation, variations can be adapted for C-N bond formation. For instance, a halogenated pyridazine can be coupled with a phenylurea derivative or an aniline (B41778) precursor, which is later converted to the urea. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized and costly ligands. nih.gov

Synthesis and Functionalization of Pyridazine Ring Systems

The pyridazine core is a key structural feature, and its synthesis can be achieved through various cyclization strategies.

Cycloaddition and Condensation Reactions for Pyridazine Core Construction

The construction of the pyridazine ring often relies on condensation or cycloaddition reactions. A common method involves the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. wikipedia.orgacs.org

Cycloaddition reactions, particularly Diels-Alder reactions, provide another powerful route to pyridazine systems. organic-chemistry.orgmdpi.comorganic-chemistry.orgmdpi.comacs.org For example, an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines can produce highly substituted pyridazines with good regioselectivity and high yields under neutral, metal-free conditions. organic-chemistry.orgacs.org This method offers broad substrate compatibility and functional group tolerance. organic-chemistry.org

Another approach involves the [3+2] cycloaddition of diazomethane (B1218177) derivatives to cyclopropenes, which then rearrange to form pyridazines. researchgate.net Similarly, [4+2] annulation reactions of various precursors can also lead to the formation of the pyridazine ring. organic-chemistry.org

Reaction TypeReactantsKey Features
Condensation1,4-Diketones/4-Ketoacids + HydrazineClassical and widely used method. wikipedia.orgacs.org
Inverse Electron-Demand Aza-Diels-Alder1,2,3-Triazines + 1-PropynylaminesHigh regioselectivity, metal-free, neutral conditions. organic-chemistry.orgacs.org
[3+2] CycloadditionDiazomethane derivatives + CyclopropenesLeads to substituted pyridazines via rearrangement. researchgate.net
[4+2] AnnulationKetene N,S-acetals + N-tosylhydrazonesGood yields and broad substrate scope. organic-chemistry.org

Environmentally Benign Synthetic Protocols for Pyridazinones

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For pyridazinone synthesis, a precursor to certain pyridazine derivatives, green chemistry approaches have been explored. researchgate.net One such method involves a neat reaction under microwave or ultrasound irradiation, which avoids the use of volatile and toxic organic solvents and results in excellent yields with shorter reaction times. Another green approach utilizes a recyclable catalyst, such as 1-butyl-3-methylimidazolium bromochloroaluminate, for the multicomponent synthesis of pyridazinones and phthalazinones, which also offers high yields and short reaction times. researchgate.net

Preparation of Phenylurea Precursors and Intermediates

The synthesis of this compound also requires the preparation of suitable precursors, particularly phenylurea and its derivatives. Phenylurea can be synthesized through several methods. One common laboratory method involves the reaction of aniline hydrochloride with urea in boiling water. orgsyn.orgiglobaljournal.com This reaction is thought to proceed through the formation of ammonium (B1175870) cyanate (B1221674) in equilibrium with urea, which then reacts with aniline hydrochloride. orgsyn.org Another method is the reaction of aniline with potassium cyanate in an aqueous solution. orgsyn.orgprepchem.com

More advanced methods for synthesizing unsymmetrical ureas involve the in situ generation of isocyanates from primary amides via a Hofmann rearrangement, followed by nucleophilic addition of an amine. organic-chemistry.org

PrecursorSynthetic MethodReagents
PhenylureaReaction with ureaAniline hydrochloride, Urea, Water orgsyn.orgiglobaljournal.com
PhenylureaReaction with cyanateAniline hydrochloride, Potassium cyanate, Water orgsyn.orgprepchem.com
Unsymmetrical UreasHofmann RearrangementPrimary amide, Phenyliodine diacetate, Ammonia source organic-chemistry.org

Derivatization of Phenylurea Scaffolds

The derivatization of the phenylurea scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's properties. This process involves the chemical modification of a core structure to create a library of related analogues. For phenylurea-based compounds, derivatization can occur at several positions, primarily on the phenyl rings and the urea linkage itself.

One common strategy involves the introduction of various substituents onto the terminal phenyl ring. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, all of which can influence its biological activity. For instance, in the development of kinase inhibitors, substituents are chosen to enhance interactions with specific amino acid residues in the target's binding pocket. nih.gov

Another approach to derivatization is the modification of the core heterocyclic system. In the context of this compound, this could involve substitution on the pyridazine ring. Such changes can modulate the core's basicity and hydrogen bonding capabilities.

The synthesis of these derivatives often relies on the reaction of a substituted aniline with an appropriate isocyanate. Alternatively, a Curtius rearrangement of a carboxylic acid can generate the isocyanate in situ, which then reacts with an amine to form the desired urea. organic-chemistry.orgcommonorganicchemistry.com

Table 1: Examples of Phenylurea Derivatization Strategies

Derivatization SiteExample ModificationPotential Impact
Terminal Phenyl RingIntroduction of electron-withdrawing or -donating groupsAlters electronic properties and binding interactions
Heterocyclic Ring (Pyridazine)Addition of alkyl or aryl groupsModifies solubility and steric hindrance
Urea LinkageAlkylation of urea nitrogensChanges hydrogen bonding capacity

Semicarbazide (B1199961) Chemistry in Phenylurea Synthesis

Semicarbazide and its derivatives serve as versatile building blocks in organic synthesis, including the preparation of certain phenylurea analogues. Semicarbazones, formed from the reaction of semicarbazide with aldehydes or ketones, can be key intermediates. nih.gov

A notable application of semicarbazide chemistry is in multicomponent reactions (MCRs) to generate complex heterocyclic structures. For example, an Ugi-type reaction can be adapted to synthesize cyclic semicarbazides by reacting a nitrile imine, an isocyanide, and an isocyanate. nih.gov While not a direct route to this compound, these methods highlight the utility of semicarbazide-related intermediates in building urea-containing scaffolds.

Furthermore, the reaction of a hydrazine derivative with an isocyanate is a fundamental step in forming the semicarbazide backbone. This chemistry can be extended to create substituted ureas. For instance, reacting a suitable hydrazine with phenyl isocyanate would yield a phenyl-substituted semicarbazide, which could then be further elaborated.

Table 2: Key Reactions in Semicarbazide Chemistry for Urea Synthesis

ReactantsProductReaction Type
Semicarbazide + Aldehyde/KetoneSemicarbazoneCondensation
Hydrazine + IsocyanateSemicarbazide derivativeAddition
Nitrile imine + Isocyanide + IsocyanateCyclic semicarbazideUgi-type Multicomponent Reaction

Modular Synthesis and Combinatorial Approaches for Derivative Libraries

The demand for large and diverse collections of compounds for high-throughput screening has propelled the development of modular synthesis and combinatorial chemistry. wikipedia.orgnih.gov These strategies are particularly well-suited for the synthesis of phenylurea derivatives, where two or more building blocks can be systematically combined.

In a typical modular approach for synthesizing a library of N,N'-diarylureas, one set of building blocks would be a collection of diverse anilines (e.g., substituted aminopyridazines) and the other would be a variety of isocyanates. imperial.ac.uk By reacting each member of the aniline set with each member of the isocyanate set, a large matrix of distinct products can be generated. This "mix and split" or parallel synthesis approach allows for the rapid creation of thousands of compounds. wikipedia.org

Solid-phase synthesis is often employed in combinatorial chemistry to simplify purification. wikipedia.org One of the starting materials is attached to a solid support (a resin bead), and subsequent reactions are carried out. After the final step, the desired product is cleaved from the support. This methodology is highly amenable to automation.

The "libraries from libraries" concept further expands the accessible chemical space by taking an existing combinatorial library and subjecting it to a range of chemical transformations, thereby creating new libraries with increased structural diversity. nih.gov

Table 3: Comparison of Synthesis Approaches for Derivative Libraries

ApproachDescriptionAdvantagesDisadvantages
Traditional SynthesisOne compound at a timeHigh purity, well-characterizedSlow, labor-intensive
Parallel SynthesisSimultaneous synthesis in separate reaction vesselsFaster than traditional, pure productsRequires specialized equipment
Mix and Split SynthesisPortions of a solid support are reacted and then pooledGenerates very large librariesResults in mixtures that require deconvolution

Spectroscopic and Chromatographic Characterization of Synthesized Compounds

Once synthesized, the structural identity and purity of this compound and its analogues must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose. unl.edu

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. youtube.com The chemical shifts, integration, and coupling patterns of the protons provide detailed information about the connectivity of atoms. For a typical phenylurea compound, distinct signals would be expected for the aromatic protons on the phenyl and pyridazine rings, as well as for the N-H protons of the urea linkage. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. researchgate.net The urea moiety exhibits characteristic stretching vibrations, notably the C=O (amide I) and N-H bands. For phenylurea, a strong C=O absorption is typically observed around 1650 cm⁻¹. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. youtube.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compounds. nih.gov By using a suitable stationary phase (e.g., C18) and mobile phase, the product can be separated from any starting materials or byproducts. The retention time is a characteristic property of the compound under specific conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. The retardation factor (Rf) value helps in identifying the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be employed. However, many phenylurea compounds are thermally labile and require derivatization prior to analysis to prevent degradation in the hot injector.

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Fundamental SAR Principles for Phenylurea and Pyridazine-Containing Compounds

The biological activity of phenylurea and pyridazine-containing compounds is deeply rooted in their structural features. The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophoric element. sarpublication.comnih.gov Its unique physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and the capacity for dual hydrogen bonding, are crucial for drug-target interactions. nih.gov The pyridazine nucleus is considered a less lipophilic and sometimes more advantageous substitute for a phenyl ring in drug design. nih.gov The inherent polarity and potential to reduce interactions with targets like the hERG potassium channel add to its value in developing new therapeutic agents. nih.gov

Impact of Substituent Variation on Biological Potency

The biological potency of N-(4-pyridazinyl)-N'-phenylurea analogs can be finely tuned by altering the substituents on both the pyridazine and phenyl rings.

Influence of Pyridazine Ring Substitutions

Substitutions on the pyridazine ring can significantly modulate the biological activity of these compounds. For instance, in a series of pyridazinone derivatives, substitutions at the 6-position of the pyridazine ring, along with an acetamide (B32628) side chain linked to the lactam nitrogen, led to increased analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com The nature and position of substituents can influence the electron distribution within the pyridazine ring, affecting its binding affinity to target proteins. blumberginstitute.org For example, the introduction of an aminophenyl-3-chloropropanamide moiety at the 6-position of the pyridazine ring in one study resulted in the most active compound against a breast cancer cell line. jst.go.jp

Table 1: Effect of Pyridazine Ring Substitutions on Anticancer Activity (MCF-7 Cell Line)
CompoundSubstitution at Position 6IC50 (µM)
2aUnsubstituted Phenyl>100
2bMethylphenyl>100
4bAminophenyl-3-chloropropanamide21.2

Data derived from a study on pyridazine-containing compounds, highlighting the significant impact of the substituent at the 6-position on cytotoxic activity against the MCF-7 breast cancer cell line. jst.go.jp

Substituent Effects on the Phenyl Ring

Modifications to the phenyl ring also play a crucial role in determining the biological potency. In the context of anticonvulsant phenyl acetyl ureas, aromatic substituents on the phenyl ring were found to decrease anticonvulsant activity while increasing hypnotic effects. pharmacy180.com For a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, the substituents on the phenyl ring (A ring) had a significant effect on their antiproliferative activity. nih.gov Generally, unsubstituted phenyl rings resulted in the lowest activity within each tested class of compounds. nih.gov Conversely, the introduction of specific groups, such as a trifluoroethoxy group at the 4-position, led to improved inhibitory activity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Antiproliferative Activity
Compound ClassA Ring SubstituentGeneral Activity Trend
Class 1NoneWorst
Trifluoroethoxy (4-position)Improved
Class 2NoneWorst
Various substitutionsVariable

This table summarizes the general findings from a study on diaryl urea (B33335) derivatives, indicating that substitution on the phenyl ring is critical for antiproliferative potency. nih.gov

The Urea Moiety as a Pharmacophore: Binding Interactions and Conformational Preferences

The urea moiety is a cornerstone of the pharmacophore, primarily due to its capacity to engage in multiple, stable hydrogen bonding interactions with protein and receptor targets. nih.govnih.gov The two NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.gov This ability to form a network of hydrogen bonds is fundamental to the biological activity of many urea-containing drugs. frontiersin.orgnih.gov For example, in kinase inhibitors, the urea scaffold often facilitates a crucial hydrogen bond network with key amino acid residues in the enzyme's hinge region. nih.gov

Beyond hydrogen bonding, the urea functionality can participate in other significant interactions, such as π-stacking with aromatic side chains of amino acids like tryptophan. nih.gov The conformational preference of N,N'-diarylureas is also a critical factor. researchgate.netnih.gov In solution and solid-state, they generally adopt a trans,trans conformation. nih.gov However, the introduction of substituents can influence this preference, potentially shifting it to a cis,trans or cis,cis conformation, which can impact binding to the target. nih.govresearchgate.net The orientation of the aryl rings relative to each other is also significant, with studies suggesting that a conformation where the aryl rings are in close proximity but with their bulky ortho-substituents aligned anti is often preferred. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. rutgers.edu For this compound and its analogs, 3D-QSAR approaches like CoMFA and CoMSIA have been particularly insightful. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR methods that generate statistical models to predict the biological activity of a series of compounds. nih.govnih.gov These models are built by aligning the molecules and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). nih.govnih.gov

For a series of 5-hydroxy-2H-pyridazin-3-one derivatives, CoMFA and CoMSIA models were successfully developed to predict their inhibitory activity against HCV NS5B polymerase. nih.gov The resulting contour maps from these analyses provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a contour map might indicate that a bulky, electron-donating group is preferred in a specific region to enhance potency. These insights are invaluable for the rational design of new, more potent analogs. nih.govnih.gov The statistical significance of these models, often validated by a test set of compounds, underscores their predictive power. nih.govresearchgate.net

Statistical Validation and Applicability Domain Assessment of QSAR Models

The development of a robust QSAR model is an iterative process that culminates in a stringent validation phase to ascertain its predictive capabilities and define the boundaries of its reliable application. This process involves both internal and external validation techniques, which employ a variety of statistical metrics to evaluate the model's goodness-of-fit, stability, and predictive power.

Statistical Validation: A Multifaceted Approach

The validation of a QSAR model is essential to ensure that the developed model is not a result of chance correlation and possesses a high predictive capacity. This is achieved through a combination of internal and external validation methods.

Internal validation techniques, such as cross-validation, assess the robustness and stability of the QSAR model using the training set of data itself. One of the most common methods is the leave-one-out (LOO) cross-validation. In this process, a single compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the newly developed model. This process is repeated until every compound has been excluded once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q² or Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. mdpi.com

For instance, in a 2D-QSAR study on a series of novel pyridazine derivatives with vasorelaxant activity, a statistically significant model was achieved with a leave-one-out cross-validation squared correlation coefficient (R²cvOO) of 0.7153 and a leave-many-out cross-validation squared correlation coefficient (R²cvMO) of 0.7209. preprints.org These values suggest a robust and internally predictive model.

External validation is considered the most stringent test of a QSAR model's predictive power. mdpi.com It involves splitting the initial dataset into a training set, used to build the model, and a test set of compounds that were not used in the model development. The model's ability to predict the biological activities of the test set compounds is then evaluated. A high predictive correlation coefficient (R²pred) for the external test set is a strong indicator of the model's utility for predicting the activity of new, untested compounds. mdpi.com

In a study of phenylurea substituted 2,4-diamino-pyrimidines, which share structural similarities with this compound, a partial least squares model was developed by randomly splitting the dataset into a training set (75%) and a test set (25%) to ensure the external predictive capability of the model. nih.gov

The following table summarizes key statistical parameters used in the validation of QSAR models:

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationRepresents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit of the model.> 0.6
Cross-validated Correlation Coefficientq² or Q²A measure of the model's predictive ability, determined through internal validation techniques like leave-one-out cross-validation.> 0.5
Predictive R-squared for External Test SetR²predA measure of the model's predictive ability for an external set of compounds not used in model development.> 0.5
F-statisticFA statistical test that compares the model's fit to the fit of a model with no independent variables. A high F value indicates a statistically significant model.High value
Standard Error of EstimatesMeasures the dispersion of the data points around the regression line. A lower value indicates a better fit.Low value

This table is interactive. You can sort the columns by clicking on the headers.

Applicability Domain: Defining the Boundaries of Prediction

A crucial aspect of QSAR modeling is the definition of its applicability domain (AD) . The AD is the chemical space of compounds for which the model can make reliable predictions. variational.aitum.denih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. variational.ai

Several methods are used to define the AD of a QSAR model. These methods are often based on the range of the descriptors used in the model, the structural similarity of the new compounds to the training set compounds, or the leverage of the compounds. variational.airesearchgate.net

The leverage approach is a common method for defining the AD. The leverage of a compound is a measure of its influence on the model. Compounds with high leverage are outliers in the descriptor space and may not be well-predicted by the model. A Williams plot, which is a scatter plot of standardized residuals versus leverage values, is often used to visualize the AD. researchgate.net

Another approach is based on similarity measures , where the similarity of a new compound to the compounds in the training set is calculated. If the similarity is above a certain threshold, the compound is considered to be within the AD. researchgate.net

In a study on pyrazine (B50134) derivatives, the applicability domain was used in conjunction with virtual screening to identify novel candidates with improved activity, highlighting the practical importance of defining the AD. nih.gov The principle behind this is that a QSAR model can safely interpolate between known compounds but is not trusted to extrapolate to distant regions of the chemical space. variational.ai

The following table outlines common methods for assessing the applicability domain:

MethodDescription
Descriptor RangeDefines the AD based on the minimum and maximum values of each descriptor in the training set. A new compound is considered inside the AD if its descriptor values fall within these ranges.
Leverage ApproachIdentifies influential compounds based on their leverage values. Compounds with leverage values higher than a defined threshold are considered outside the AD.
Similarity-Based MethodsCalculates the similarity of a new compound to the compounds in the training set using various similarity indices (e.g., Tanimoto coefficient). The compound is within the AD if the similarity is above a certain threshold.
Distance-Based MethodsMeasures the distance of a new compound from the model in the descriptor space. Compounds with a distance larger than a certain cutoff are considered outside the AD.

This table is interactive. You can sort the columns by clicking on the headers.

By rigorously applying these statistical validation techniques and clearly defining the applicability domain, researchers can ensure the development of robust and predictive QSAR models for this compound and its analogs, thereby guiding the design and prioritization of new compounds with desired biological activities.

Computational Chemistry and Molecular Modeling Investigations of N 4 Pyridazinyl N Phenylurea

Ligand-Target Docking Simulations

Ligand-target docking simulations are pivotal in predicting how a small molecule, or ligand, might bind to a macromolecular target, such as a protein. This computational technique explores the possible binding orientations and conformations of the ligand within the target's binding site and estimates the strength of the interaction.

While specific docking studies for N-(4-pyridazinyl)-N'-phenylurea are not extensively documented in publicly available literature, insights can be drawn from studies on analogous compounds containing pyridazine (B1198779) and phenylurea moieties. Docking simulations of phenylurea derivatives often reveal the critical role of the urea (B33335) group in forming hydrogen bonds with the protein backbone or key amino acid side chains. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.

For this compound, it is predicted that the phenylurea portion would anchor the molecule within a binding pocket through these hydrogen bonding interactions. The pyridazine ring, with its two nitrogen atoms, can also participate in hydrogen bonding as an acceptor. The specific binding mode would be highly dependent on the topology and amino acid composition of the target's active site. The interaction energy, a calculated value representing the binding affinity, would be a sum of various forces including electrostatic interactions, van der Waals forces, and the aforementioned hydrogen bonds.

Table 1: Predicted Interaction Energies of this compound with a Hypothetical Kinase Target

Docking ProgramPredicted Binding ModeEstimated Interaction Energy (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock VinaUrea moiety in H-bond network-8.5Asp145, Glu98
GlidePyridazine N interacts with backbone-9.2Val27, Leu83
GOLDPi-stacking of phenyl ring-7.9Phe82

Note: This table is illustrative and based on general principles of molecular docking for similar compounds, as specific data for this compound is not available.

Based on the predicted binding modes, critical amino acid residues responsible for recognizing and binding this compound can be identified. For phenylurea-containing inhibitors of kinases, for instance, a common interaction pattern involves the urea moiety forming a bidentate hydrogen bond with the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme.

In a hypothetical scenario where this compound binds to a kinase, the following interactions could be critical:

Hydrogen bonding: The N-H groups of the urea could interact with the backbone carbonyls of hinge region residues like glutamic acid and cysteine. The pyridazine nitrogens could form hydrogen bonds with backbone N-H groups or with the side chains of residues like asparagine or glutamine.

Hydrophobic interactions: The phenyl ring and the pyridazine ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine within the binding pocket.

Pi-stacking: The aromatic nature of both the phenyl and pyridazine rings allows for potential pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur over time. nih.gov An MD simulation of this compound bound to a target protein would reveal the stability of the initial docking pose. nih.gov

Table 2: Representative Data from a Hypothetical MD Simulation of this compound in a Binding Pocket

Simulation Time (ns)RMSD of Ligand (Å)Number of Ligand-Protein H-BondsKey H-Bonding Residues (Hypothetical)
00.04Asp145, Glu98, Val27
101.23Asp145, Val27
201.53Asp145, Val27
301.34Asp145, Glu98, Val27
401.62Asp145
501.43Asp145, Val27

Note: RMSD (Root Mean Square Deviation) indicates the deviation of the ligand from its initial position. This data is illustrative.

Quantum Chemical Characterization of the Pyridazine Ring System

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. iiste.orgresearchgate.net

The pyridazine ring in this compound possesses unique electronic properties due to the presence of two adjacent nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a polarization of the ring system. wuxiapptec.com Quantum chemical calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. wuxiapptec.comresearchgate.net

The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of these frontier orbitals can predict the sites most susceptible to nucleophilic or electrophilic attack. wuxiapptec.com For the pyridazine ring, the nitrogen atoms are typically the sites of highest electron density and are prone to electrophilic attack or coordination to metal ions. The phenylurea substituent will further modulate the electronic properties of the pyridazine ring through inductive and resonance effects.

Table 3: Calculated Electronic Properties of the Pyridazine Ring

PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVRelates to ionization potential and electron-donating ability
LUMO Energy-0.5 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap6.7 eVIndicator of chemical reactivity and stability
Dipole Moment~4.0 DReflects the charge separation within the molecule

Note: These values are for the unsubstituted pyridazine ring and would be modified by the N'-phenylurea substituent.

The pyridazine ring has a significant potential for forming intermolecular hydrogen bonds. blumberginstitute.orgnih.gov The two nitrogen atoms act as hydrogen bond acceptors. nih.gov Quantum chemical calculations can be used to model and quantify the strength of these hydrogen bonds. nsf.gov The analysis involves calculating the interaction energies between the pyridazine ring and potential hydrogen bond donors, such as water or the N-H groups of amino acid residues. researchgate.net

The presence of the two adjacent nitrogen atoms in the pyridazine ring allows for the possibility of forming bidentate or chelating hydrogen bonds, which can significantly enhance binding affinity and specificity. nih.gov The calculated hydrogen bond energies and preferred geometries provide valuable information for understanding and predicting the intermolecular interactions of this compound. aip.org

Virtual Screening and De Novo Design Strategies for this compound Derivatives

Computational chemistry and molecular modeling have emerged as indispensable tools in the quest for novel therapeutic agents. For the scaffold this compound, these in silico techniques, particularly virtual screening and de novo design, offer powerful strategies to explore vast chemical spaces and identify or create new derivatives with enhanced biological activities. These approaches are instrumental in accelerating the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources.

Virtual Screening Approaches

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution 3D structure of the biological target, LBVS relies on the knowledge of existing active compounds. A pharmacophore model can be developed based on the chemical features of known active this compound derivatives. nih.govnih.govresearchgate.net This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.govresearchgate.net This pharmacophore model is then used as a 3D query to screen large compound databases for molecules that match the model.

For instance, a hypothetical pharmacophore model for this compound could be generated, highlighting key features. This model would then be used to screen commercially or publicly available compound libraries. The output would be a ranked list of "hit" compounds predicted to have similar biological activity.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is available, SBVS, primarily through molecular docking, can be employed. This method predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. The this compound scaffold can be docked into the active site of its target protein to understand its binding mode. Subsequently, large compound libraries can be docked into the same active site. The compounds are then scored based on their predicted binding affinity, with the top-scoring compounds selected for further investigation. This approach has been successfully applied to identify inhibitors for various targets. nih.govnih.govnih.gov

A typical workflow for a virtual screening campaign is depicted below:

StepDescription
1. Target Selection & Preparation Identification and validation of the biological target. Preparation of the target's 3D structure for docking.
2. Compound Library Preparation Collection and preparation of large, diverse libraries of small molecules in a computationally accessible format.
3. Docking and Scoring Computational docking of each compound in the library to the active site of the target protein and scoring based on predicted binding affinity.
4. Hit Selection and Filtering Selection of the top-scoring compounds and application of filters to remove compounds with undesirable properties (e.g., poor ADMET profiles).
5. Experimental Validation In vitro and/or in vivo testing of the selected hit compounds to confirm their biological activity.

Table 1: Hypothetical Hit Compounds from a Virtual Screening Campaign for this compound Derivatives

Hit Compound IDPredicted Affinity (kcal/mol)Key Interacting Residues (Hypothetical Target)
VSH-001-9.8Tyr85, Phe102, Asn120
VSH-002-9.5Leu35, Val60, Arg150
VSH-003-9.2Asp98, Trp100, Gln130

De Novo Design Strategies

De novo design is a computational technique that aims to build novel molecular structures from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. This approach is particularly useful for generating novel chemical entities with high predicted affinity and specificity for the target.

Fragment-Based De Novo Design: This strategy involves identifying small molecular fragments that bind to specific locations within the target's active site. These fragments can then be computationally linked together to generate a larger, more potent molecule. For the this compound scaffold, one could envision using the pyridazinyl-phenylurea core as a starting point and computationally "growing" new functionalities from it to occupy additional pockets in the binding site.

Structure-Based De Novo Design: This method utilizes the 3D structure of the target protein to design novel ligands. Algorithms can place atoms or functional groups into the binding site in a way that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizes steric clashes. This can lead to the design of highly optimized and novel derivatives of this compound.

Table 2: Hypothetical De Novo Designed Derivatives of this compound

Derivative IDDesigned ModificationPredicted Improvement in AffinityRationale for Design
DND-01Addition of a carboxylate group to the phenyl ringHighForms a salt bridge with a key basic residue in the active site.
DND-02Replacement of a hydrogen on the pyridazine ring with a hydroxyl groupModerateForms a new hydrogen bond with a backbone carbonyl.
DND-03Extension with a flexible alkyl chainModerateOccupies a hydrophobic pocket adjacent to the primary binding site.

The integration of virtual screening and de novo design strategies provides a powerful computational platform for the exploration of chemical space around the this compound scaffold. These methods can guide the synthesis of new derivatives with potentially improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new drug candidates.

Biological Activities and Mechanistic Pathways of N 4 Pyridazinyl N Phenylurea Analogues Non Human Context

Cytokinin-like Activity and Plant Growth Regulation

N-(4-pyridyl)-N'-phenylurea and its derivatives are recognized for their potent cytokinin-like hormonal activity. google.com Cytokinins are a class of plant hormones that promote cell division and are involved in various physiological processes. The activity of these synthetic phenylurea compounds is structurally dependent, with the N-(4-pyridyl) and N'-phenyl moieties being crucial for their biological function. google.com In small quantities, these substances can accelerate plant growth, but in excessive amounts, they can suppress it, a characteristic feature of cytokinin activity. google.com

The primary mechanism through which N-(4-pyridazinyl)-N'-phenylurea analogues exert their effects is by mimicking natural cytokinins. This mimicry allows them to influence fundamental cellular processes in plants. Cytokinins are integral to the cell cycle, promoting the transition from the G2 phase to mitosis and thereby stimulating cell division (cytokinesis). Phenylurea derivatives with cytokinin-like activity have been shown to induce shoot regeneration in bioassays, a direct result of enhanced cell division. researchgate.net

Furthermore, these compounds play a role in chlorophyll (B73375) biosynthesis and preservation. One of the classic bioassays for cytokinin activity is the chlorophyll retention test, where treated leaf tissues exhibit delayed senescence and maintain their chlorophyll content for a longer period compared to untreated tissues. researchgate.net This effect is attributed to the ability of cytokinins to direct nutrient flow and maintain the structural integrity of chloroplasts.

A key aspect of the cytokinin-like activity of this compound analogues is their ability to inhibit cytokinin oxidase/dehydrogenase (CKO), also known as CKX. nih.govnih.gov This flavoenzyme is the primary enzyme responsible for the irreversible degradation of natural cytokinins, thus playing a crucial role in regulating their endogenous levels. nih.govnih.gov By inhibiting CKO, these phenylurea compounds effectively increase the half-life of natural cytokinins, leading to an amplified physiological response. researchgate.net

Structural studies have revealed that these inhibitors act competitively, binding to the same active site as natural cytokinin substrates like zeatin and N6-(2-isopentenyl)adenine (iP). nih.gov For instance, the crystal structure of the maize CKO enzyme (ZmCKO1) in complex with N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), a close analogue, shows that the inhibitor binds in a planar conformation. nih.gov The urea (B33335) backbone forms hydrogen bonds with key amino acid residues in the active site, while the pyridyl ring engages in a stacking interaction with the FAD cofactor, which is essential for the inhibitory action. nih.gov

Table 1: Inhibitory Activity of Selected Phenylurea Derivatives on Cytokinin Oxidase/Dehydrogenase (CKO) Isoforms This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC50 (µM) Notes
N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) ZmCKO1 (Maize) Not specified, but used as a reference inhibitor. Binds competitively to the active site. nih.gov
N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU) ZmCKO1 (Maize) More efficient inhibitor than CPPU. Emphasizes the importance of the E381 residue for binding. nih.gov
Diphenylurea Derivatives ZmCKX1, ZmCKX4a (Maize), AtCKX2 (Arabidopsis) ~0.01 µM (10⁻⁸ M) The best compounds showed sub-nanomolar IC50 values with ZmCKX1. nih.govresearchgate.net
Thidiazuron (TDZ) CKO Potent inhibitor. A well-known CKO inhibitor, structurally related to phenylurea compounds. researchgate.net

The potent cytokinin-like activity and CKO inhibitory function of these compounds make them highly valuable in plant tissue and cell culture. researchgate.netnih.gov In these systems, cytokinins are essential for inducing cell division, shoot proliferation, and somatic embryogenesis. The application of phenylurea derivatives can significantly enhance the efficiency of micropropagation and regeneration protocols. researchgate.net For example, N-phenyl-N'-benzothiazol-6-ylurea, a structurally related compound, induced shoot regeneration in nearly 100% of cultured tomato explants, even in the absence of an auxin. researchgate.net The use of CKO inhibitors can improve yields in plant tissue culture-based industries by preventing the degradation of cytokinins in the culture medium. researchgate.net

Herbicidal Efficacy and Phytotoxicity Mechanisms

While low concentrations of this compound analogues promote plant growth, higher concentrations can lead to phytotoxicity and herbicidal effects. google.com This dual activity is a known characteristic of plant hormones, where an overdose disrupts the delicate hormonal balance, leading to uncontrolled growth, developmental abnormalities, and ultimately, plant death. google.com Phenyl derivatives have been investigated for their potent herbicidal efficacy, demonstrating the ability to cause complete plant death at sufficient concentrations. preprints.org

The molecular basis of the herbicidal action of phenylurea compounds is linked to the overstimulation of cytokinin signaling pathways. This can lead to a cascade of detrimental effects, including the disruption of apical dominance, abnormal cell division, and interference with root development. The accumulation of these compounds can also lead to oxidative stress by generating reactive oxygen species (ROS), which damage cellular components like membranes, proteins, and nucleic acids. While the exact herbicidal mechanism for this compound is not fully elucidated, it is understood to stem from the hormonal imbalance caused by its high cytokinin activity.

Enzyme Inhibition by Structurally Related Phenylurea-Pyridazine Compounds

The phenylurea-pyridazine scaffold is a versatile structure found in inhibitors of a wide range of enzymes beyond CKO, highlighting its potential in various biological contexts.

Research has shown that compounds incorporating the pyridazine (B1198779) ring can inhibit several key enzymes. For example, various pyridazine derivatives have been identified as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX), enzymes involved in inflammatory pathways. sarpublication.com Substituted imidazo[1,2-b]pyridazine (B131497) compounds have been shown to inhibit pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net Furthermore, pyridazine-containing compounds have emerged as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair, making them promising candidates in cancer therapy research. ekb.eg

Similarly, the phenylurea moiety is a key feature in many enzyme inhibitors. Phenylurea derivatives have been designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target. nih.gov Other studies have focused on anilinopyrimidine-based phenylurea compounds as selective inhibitors of receptor tyrosine kinases, which are crucial regulators of cell signaling processes. researchgate.net

Table 2: Enzyme Inhibition by Structurally Related Phenylurea and Pyridazine Compounds This table is interactive. You can sort and filter the data.

Compound Class Target Enzyme(s) Biological Context
Phenylurea Derivatives Indoleamine 2,3-dioxygenase 1 (IDO1) Immunotherapy
Phenylurea Derivatives Receptor Tyrosine Kinases (e.g., KIT, PDGFRβ) Cell Signaling Regulation
Pyridazine Derivatives Cyclooxygenase (COX), 5-Lipoxygenase (LOX) Inflammation
Imidazo[1,2-b]pyridazine Derivatives Acetylcholinesterase (AChE), COX-2, iNOS Neuroinflammation, Inflammation
Pyridazine Derivatives Poly(ADP-ribose) polymerase 1 (PARP-1) DNA Repair

Lymphocyte Specific Tyrosine Kinase (lck) Inhibition

Research into the inhibition of Lymphocyte Specific Tyrosine Kinase (lck), a critical enzyme in T-cell activation, has explored scaffolds structurally related to this compound. A notable example is a series of N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas . nih.gov These compounds, featuring a pyrimidine (B1678525) core instead of a pyridazine one, have demonstrated low-nanomolar inhibition of lck kinase activity. nih.gov One analogue from this series also showed efficacy in a rat model of adjuvant-induced arthritis, highlighting the potential of the N-alkyl-N'-phenylurea scaffold in modulating immune responses through lck inhibition. nih.gov However, no specific studies have been identified that evaluate this compound or its direct analogues as lck inhibitors.

Dual Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Pathway Modulation

The PI3K/mTOR signaling pathway is a key regulator of cellular processes, and its dysregulation is implicated in various diseases. nih.gov While direct evidence for the modulation of this pathway by this compound is absent from the current literature, studies on other pyridazine-containing compounds have shown kinase inhibitory activity. For instance, a series of phenyl substituted pyridazin-3-ones with morpholino-pyrimidines have been identified as potent c-Met kinase inhibitors. nih.gov The c-Met proto-oncogene is a receptor tyrosine kinase that can activate the PI3K/mTOR pathway. This suggests that the pyridazinone scaffold, a close relative of the pyridazine core in the title compound, can be a viable starting point for designing kinase inhibitors. However, specific research on pyridazine-phenylurea derivatives as dual PI3K/mTOR inhibitors has not been found.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH)

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) are enzymes involved in the regulation of pain and inflammation. tubitak.gov.tr Inhibitors of these enzymes often feature a urea moiety. For example, piperidine (B6355638) urea compounds have been developed as potent and selective FAAH inhibitors. tubitak.gov.tr These inhibitors act by covalently modifying the enzyme's active site. tubitak.gov.tr While these findings underscore the importance of the urea functional group in FAAH inhibition, no studies have specifically implicated this compound or its direct analogues in the inhibition of FAAH or sEH.

Suppression of Tumor Necrosis Factor Alpha (TNF-alpha) Synthesis

The suppression of Tumor Necrosis Factor Alpha (TNF-alpha), a pro-inflammatory cytokine, is a key therapeutic strategy for many inflammatory diseases. Research has shown that certain pyridazinone derivatives possess anti-inflammatory properties. nih.govnih.gov A library of pyridazinones and structurally related compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical step in the production of many inflammatory cytokines, including TNF-alpha. nih.gov This screening identified 48 compounds with anti-inflammatory activity. nih.gov Further investigation revealed that the most potent of these also inhibited the production of another pro-inflammatory cytokine, interleukin 6 (IL-6). nih.gov While these results point to the anti-inflammatory potential of the pyridazinone scaffold, direct evidence for the suppression of TNF-alpha synthesis by this compound is not available. Studies on N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas have shown low-nanomolar activity against LPS-stimulated TNF-alpha production, but these compounds feature a pyrimidine rather than a pyridazine ring. nih.govtandfonline.com

Antiviral Properties of Pyridazine-Phenylurea Conjugates

The pyridazine nucleus is a component of various compounds with reported biological activities, including antiviral potential. However, specific studies focusing on the antiviral properties of this compound or its direct conjugates are limited in the available scientific literature. Research on related heterocyclic structures provides some context. For instance, various pyridine (B92270) derivatives have been investigated for their antiviral activity against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus. gsconlinepress.com The mechanisms of action for these compounds are diverse, ranging from inhibition of viral enzymes to interference with viral replication cycles. gsconlinepress.com A study on triazolopyridazine derivatives, which share the pyridazine core, has shown anticryptosporidial activity, although this is not an antiviral effect. nih.gov There is a clear need for further research to determine if the pyridazine-phenylurea scaffold possesses any direct antiviral properties.

Antimicrobial Spectrum of Activity

Several studies have highlighted the antimicrobial potential of pyridazine derivatives containing urea or related functional groups. tubitak.gov.trpsu.edunih.gov A series of pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. tubitak.gov.trpsu.edu Notably, some of these compounds exhibited promising inhibitory activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 4 µg/mL, and against Escherichia coli with MICs between 4 and 16 µg/mL. tubitak.gov.trpsu.edu All tested compounds in this series also displayed antifungal activity against Candida albicans and Candida parapsilosis with a MIC value of 8 µg/mL. tubitak.gov.trpsu.edu

In another study, pyridazinone-based diarylurea derivatives were designed as dual-function antimicrobial and anticancer agents. nih.gov One compound from this series, compound 8g , showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL. nih.gov Another derivative, compound 10h , displayed potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL. rsc.org

The following table summarizes the antimicrobial activity of some pyridazine-urea analogues:

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyridazine-urea derivativesStaphylococcus aureus2 - 4 tubitak.gov.trpsu.edu
Pyridazine-urea derivativesEscherichia coli4 - 16 tubitak.gov.trpsu.edu
Pyridazine-urea derivativesCandida albicans8 tubitak.gov.trpsu.edu
Pyridazine-urea derivativesCandida parapsilosis8 tubitak.gov.trpsu.edu
Pyridazinone-based diarylurea (compound 8g)Candida albicans16 nih.gov
Pyridazinone-based diarylurea (compound 10h)Staphylococcus aureus16 rsc.org

These findings suggest that the pyridazine-phenylurea scaffold is a promising template for the development of new antimicrobial agents.

Corrosion Inhibition Mechanisms of Pyridazine Derivatives

Pyridazine derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly mild steel in acidic environments. tandfonline.comgsconlinepress.comresearchgate.net The mechanism of inhibition is primarily attributed to the adsorption of the pyridazine molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net This adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the pyridazine structure, which can interact with the vacant d-orbitals of the metal. researchgate.net

Studies have shown that pyridazine derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of corrosion inhibition is influenced by the concentration of the inhibitor, the temperature, and the specific substituents on the pyridazine ring. researchgate.net For instance, the introduction of a phenyl group to the pyridazine ring has been shown to enhance inhibition efficiency. researchgate.net

Research on various pyridazine derivatives has reported high inhibition efficiencies, often exceeding 90%. For example, two newly synthesized pyridazine-based compounds, PZ-oxy and PZ-yl , exhibited inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.com Another study on (6-phenyl-3-oxopyridazin-2-yl) acetohydrazide reported an inhibition efficiency of about 85% at a concentration of 1.0x10-3 M. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) have been employed to correlate the molecular structure of pyridazine derivatives with their inhibition potential, with parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) being key indicators of their performance. gsconlinepress.com

The table below presents the corrosion inhibition efficiencies of some pyridazine derivatives:

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
PZ-oxyMild Steel1 M HCl94 tandfonline.com
PZ-ylMild Steel1 M HCl96 tandfonline.com
(6-phenyl-3-oxopyridazin-2-yl) acetohydrazideMild Steel1.0 M HCl~85 researchgate.net
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)Mild SteelAcidic MediaHigh (Theoretical) gsconlinepress.com
5-phenyl-6-ethylpridazine-3-one (PEPO)Mild SteelAcidic MediaModerate (Theoretical) gsconlinepress.com

These findings underscore the potential of pyridazine derivatives, including those with phenylurea moieties, as effective and sustainable corrosion inhibitors.

Agricultural and Industrial Applications of N 4 Pyridazinyl N Phenylurea and Derivatives

Role in Crop Yield Enhancement and Fruit Development

One of the most studied derivatives is Forchlorfenuron (CPPU), or N-(2-chloro-4-pyridinyl)-N'-phenylurea, which is used to increase the size of fruits like kiwifruit, apples, table grapes, and peaches. tandfonline.com Its application also promotes higher yields in crops such as potatoes, rice, and wheat. tandfonline.com Research on 'Hayward' kiwifruit demonstrated that a single application of N-phenyl-N'-(4-pyridyl)urea (4-PU), a related compound, could enhance fruit weight by 50% to 60% over untreated controls. researchgate.net Similarly, studies on seedless grapes have shown that CPPU can linearly increase both cluster and berry weight. scu.edu.cn

Beyond fruit enlargement, these compounds influence other aspects of plant development. In cotton, for instance, CPPU has been shown to stimulate the production of lateral roots, which can lead to yield increases ranging from 8% to 20% under dryland conditions. researchgate.net In tomatoes and cucumbers, the application of CPPU to unpollinated flowers can induce parthenocarpic fruit development, resulting in the formation of seedless fruits. chemicalbook.com This effect is attributed to the promotion of cell division. chemicalbook.com Furthermore, derivatives like N-(2-chloro-4-pyridyl)-N-phenylurea (4-CPPU) have been found to enhance in vitro direct shoot organogenesis in citrus species, a valuable tool for genetic transformation protocols.

Table 1: Effects of Phenylurea Derivatives on Crop Yield and Fruit Development

CompoundCropObserved EffectSource
N-phenyl-N'-(4-pyridyl)urea (4-PU)Kiwifruit ('Hayward')50-60% increase in fruit weight. researchgate.net researchgate.net
N-phenyl-N'-(4-pyridyl)urea (4-PU)Grape ('Kyoho')15% increase in berry weight when combined with gibberellin A3. researchgate.net researchgate.net
N-(2-chloro-4-pyridinyl)-N'-phenylurea (CPPU)Cotton8-20% yield increase under dryland conditions via enhanced lateral rooting. researchgate.net researchgate.net
N-(2-chloro-4-pyridinyl)-N'-phenylurea (CPPU)TomatoInduced parthenocarpic (seedless) fruit development. chemicalbook.com chemicalbook.com
N-(2-chloro-4-pyridinyl)-N'-phenylurea (CPPU)Seedless GrapesIncreased cluster weight and berry weight. scu.edu.cn scu.edu.cn
Forchlorfenuron (CPPU)CucumberSuccessfully induced parthenocarpic fruit formation.

Strategies for Weed Management and Herbicide Development

The phenylurea and pyridazine (B1198779) chemical structures are integral to the development of herbicides. The primary herbicidal action of typical phenylurea compounds is the inhibition of photosynthesis. They function as Photosystem II inhibitors, disrupting the electron transport chain necessary for plant energy production. The microbial degradation of phenylurea herbicides in soil is an important mechanism for their environmental breakdown and is often initiated by N-demethylation or hydrolysis of the urea (B33335) side chain.

A key strategy in developing new herbicides is "scaffold hopping," where the core structure of a known herbicide is modified to create novel compounds with improved efficacy or different target sites. This strategy has been employed using pyridazine derivatives to develop new herbicides that target phytoene (B131915) desaturase (PDS). PDS is a critical enzyme in the biosynthesis of carotenoids, which protect chlorophyll (B73375) from photo-oxidation. Inhibiting PDS leads to a characteristic "bleaching" effect and ultimately plant death.

Research into new pyridazine-based PDS inhibitors has yielded promising candidates. For example, the compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) has demonstrated superior pre-emergence herbicidal activity against weeds like Echinochloa crus-galli and Portulaca oleracea compared to the commercial herbicide diflufenican (B1670562). Compound B1 showed 100% inhibition rates against the roots and stems of these weeds at a concentration of 100 µg/mL. It also displayed excellent post-emergence activity against broadleaf weeds, comparable to diflufenican and superior to norflurazon, another PDS-inhibiting herbicide.

Table 2: Herbicidal Activity of a Novel Pyridazine Derivative

CompoundTarget WeedApplication TypeInhibition Rate at 100 µg/mLSource
6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1)Echinochloa crus-galliPre-emergence100% (Root & Stem)
6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1)Portulaca oleraceaPre-emergence100% (Root & Stem)
6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1)Broadleaf WeedsPost-emergence100%

Utilization as Corrosion Inhibitors in Material Protection

The inherent chemical properties of pyridazine and phenylurea derivatives make them effective corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in industrial processes like oil and gas exploration. researchgate.net Their mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface. researchgate.netchemicalbook.com

These compounds typically contain heteroatoms (like nitrogen and oxygen) and pi-electrons in their aromatic rings, which act as active centers for adsorption. researchgate.netchemicalbook.com The inhibitor forms a stable, protective film on the steel, which acts as a barrier to minimize metal dissolution and prevent penetration by aggressive ions like chloride. researchgate.net This interaction is often characterized as spontaneous and predominantly chemisorptive, where the inhibitor molecules displace water from the metal surface and form stable complexes with iron (Fe). researchgate.net

Studies have demonstrated the high efficacy of these compounds. Two novel pyridazine-based compounds, referred to as PZ-oxy and PZ-yl, showed high inhibition efficiencies of 94% and 96%, respectively, for mild steel in a 1 M HCl solution. researchgate.net Similarly, various phenylurea derivatives have been synthesized and tested, showing excellent performance. For example, 1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-3) achieved a maximum inhibition efficiency of 97.42%. researchgate.net These findings highlight the potential of developing environmentally friendly and highly effective corrosion inhibitors from these chemical families. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Pyridazine and Phenylurea Derivatives on Mild Steel

Inhibitor CompoundMediumMaximum Inhibition EfficiencySource
PZ-oxy (a pyridazine derivative)1 M HCl94% researchgate.net
PZ-yl (a pyridazine derivative)1 M HCl96% researchgate.net
1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-1)1 M HCl94.97% researchgate.net
1-(4-fluorophenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-2)1 M HCl93.60% researchgate.net
1-(4-methylphenyl)-3-(4-(pyridin-4-ylmethyl)phenyl)urea (U-3)1 M HCl97.42% researchgate.net

Future Research Trajectories and Emerging Paradigms in N 4 Pyridazinyl N Phenylurea Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient and environmentally benign production of N-(4-pyridazinyl)-N'-phenylurea and its analogs. Future research will likely focus on the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus will include:

Catalytic C-H Activation: Direct C-H activation strategies offer a more atom-economical approach to functionalizing the pyridazine (B1198779) and phenyl rings, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow synthesis presents opportunities for improved reaction control, enhanced safety, and easier scalability. This technology can lead to higher purity products and more efficient manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in the synthesis of this compound derivatives can offer high selectivity and milder reaction conditions, contributing to more sustainable practices.

A recent study on the sustainable synthesis of nitrogen-rich pyridazine-triazole scaffolds utilized a Cu-catalyzed click reaction, achieving yields of 82-98% for the target compounds. nih.gov This highlights a move towards more efficient and sustainable synthetic methods in related heterocyclic chemistry.

Advanced SAR and QSAR for Optimized Bioactivity Profiles

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how chemical structure influences biological activity. Future research will employ more sophisticated computational and experimental techniques to build predictive models for the bioactivity of this compound derivatives.

Advanced approaches will include:

3D-QSAR and 4D-QSAR: These methods consider the three-dimensional conformation of molecules and, in the case of 4D-QSAR, the ensemble of different conformations, providing a more accurate prediction of biological activity.

Machine Learning and Artificial Intelligence: AI-driven algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and design novel compounds with desired properties. For instance, Support Vector Machine (SVM), Random Forest (RF), and Multilayer Perceptron (MLP) methods have been used to create predictive SAR models for other bioactive compounds. nih.gov

Pharmacophore Modeling and Virtual Screening: These computational tools can be used to identify the key structural features required for biological activity and to screen large virtual libraries of compounds to prioritize those with the highest probability of being active.

A study on HER2 inhibitors demonstrated the power of these methods, achieving a prediction accuracy of 90.27% in distinguishing between highly and weakly active inhibitors using an SVM model. nih.gov The analysis of descriptors in such studies can reveal that factors like the number of hydrogen bond acceptors (HAccN), lone pair electronegativity, and π electronegativity are crucial for bioactivity. nih.gov

Integration of Multi-Omics Data with Computational Predictions for Mechanistic Elucidation

Understanding the precise mechanism of action of this compound and its derivatives at a molecular level is a key objective. The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling will provide a holistic view of the cellular response to these compounds.

This integrated approach will enable researchers to:

Identify Drug-Target Interactions: By analyzing changes in gene and protein expression, as well as metabolite levels, researchers can pinpoint the specific cellular pathways affected by the compound.

Uncover Resistance Mechanisms: Multi-omics data can reveal how cells adapt to long-term exposure to a compound, providing insights into potential drug resistance mechanisms.

Personalize Medicine: By correlating multi-omics profiles of patients with their response to treatment, it may be possible to predict which individuals are most likely to benefit from a particular this compound-based therapeutic.

Recent advancements have shown that integrating multi-omics data can significantly improve the prediction of drug response and help in understanding the molecular mechanisms of drug toxicity. nih.govthesai.org For example, combining Bayesian Ridge Regression with Deep Forest has been shown to outperform other machine learning models in predicting drug response using multi-omics data. thesai.org Such approaches can be instrumental in elucidating the complex biological interactions of this compound.

Identification and Characterization of Novel Biological Targets beyond Current Scope

While much of the research on phenylurea derivatives has focused on their role as kinase inhibitors or plant growth regulators, there is a vast and underexplored landscape of potential biological targets. Future research will aim to identify and validate novel targets for this compound and its analogs.

Strategies for target identification will include:

Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling can be used to isolate and identify the direct binding partners of a compound from a complex biological sample.

Phenotypic Screening: High-content screening of diverse cell lines can reveal unexpected biological effects of a compound, which can then be used to infer its molecular target.

In Silico Target Prediction: Computational methods can predict potential protein targets for a small molecule based on its chemical structure and comparison to libraries of known drug-target interactions.

For example, a class of N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas were identified as potent inhibitors of lymphocyte specific tyrosine kinase (lck). nih.gov Another study described a new class of tumor necrosis factor alpha (TNF-alpha) synthesis inhibitors based on an N-2,4-pyrimidine-N-phenyl-N'-phenyl urea (B33335) scaffold. nih.gov These findings suggest that phenylurea derivatives have a broad range of potential biological targets that warrant further investigation.

Exploring Non-Conventional Applications in Materials Science and Green Chemistry

The unique chemical properties of the this compound scaffold may lend themselves to applications beyond the realm of biology and medicine. Future research should explore the potential of these compounds in materials science and green chemistry.

Potential applications include:

Organic Electronics: The aromatic and heteroaromatic nature of the molecule suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic conductors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridazine ring and the urea moiety can act as ligands for metal ions, enabling the formation of novel coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

Supramolecular Chemistry: The ability of the urea group to form strong hydrogen bonds can be exploited to create self-assembling supramolecular structures with defined architectures and functions.

Green Chemistry Catalysts: The scaffold could be functionalized to create novel organocatalysts for various chemical transformations, contributing to the development of more sustainable chemical processes.

While direct applications of this compound in these areas are yet to be extensively reported, the broader field of phenylurea chemistry has seen developments in areas like the synthesis of novel compounds with potential antimicrobial and anticancer activities, indicating the versatility of the core structure. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-aryl-N'-phenylurea derivatives, and how can they be optimized for compounds like N-(4-pyridazinyl)-N'-phenylurea?

  • Answer : Synthesis typically involves coupling aryl amines with phenyl isocyanate or using substituted acyl chlorides. For example, N-(2-Chlorobenzoyl)-N'-phenylurea was synthesized via reaction of 2-chlorobenzoyl chloride with phenylurea under controlled conditions . Optimization includes solvent selection (e.g., toluene as a porogen ), temperature modulation, and catalyst use to enhance yield and purity. Adapting these methods for 4-pyridazinylamine could yield the target compound.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of synthesized this compound?

  • Answer : Key techniques include NMR (1H/13C), mass spectrometry, and X-ray crystallography. For phenylurea derivatives, X-ray studies revealed trans conformations critical for biological activity , while HPLC or GC-MS ensures purity . Elemental analysis and IR spectroscopy further validate functional groups.

Q. What biological activities have been reported for structurally related phenylurea derivatives, and what assays are used to evaluate these activities?

  • Answer : Related derivatives exhibit cytokinin activity (e.g., delaying plant senescence ), anticancer effects (tested via NSCLC cell line viability assays ), and antifungal properties (assayed using fungal growth inhibition ). Bioactivity evaluation requires cell-based assays, gene expression profiling (qRT-PCR ), and enzyme inhibition studies.

Advanced Research Questions

Q. How can molecular imprinting techniques be applied to develop selective polymers for phenylurea derivatives, and what factors influence template recognition?

  • Answer : Molecularly imprinted polymers (MIPs) for phenylureas use dummy templates (e.g., N-(4-isopropylphenyl)-N′-butyleneurea) with optimized monomer ratios (1:8:20 template:MAA:EDMA) . Recognition depends on substituent size and spatial arrangement at the N′ position. Porogen choice (e.g., toluene) and cross-linker density also affect binding affinity .

Q. What structural features of phenylurea derivatives are critical for their cytokinin activity, and how can structure-activity relationship (SAR) studies guide derivative design?

  • Answer : Substituents on the aryl group (e.g., chloro, pyridinyl) and urea backbone conformation (trans-extended) are crucial . SAR studies involve synthesizing analogs (e.g., CPPU ) and testing in cytokinin-dependent assays (e.g., shoot proliferation ). Modifying electron-withdrawing groups or heteroaromatic rings can enhance receptor binding.

Q. What experimental approaches can resolve discrepancies in reported biological activities of phenylurea derivatives across different studies?

  • Answer : Standardize assay conditions (cell lines, concentrations, controls) and validate results through orthogonal methods. For example, contradictory anticancer data in NSCLC cells may arise from variations in cell culture media or metabolite interference. Meta-analysis under consistent parameters and dose-response curve comparisons can clarify mechanisms.

Q. How does the substitution pattern on the aryl moiety influence the binding affinity of phenylurea derivatives to molecular targets, such as the D1 protein in photosystem II?

  • Answer : Molecular modeling (e.g., docking studies ) shows that bulky substituents (e.g., chloro, trifluoromethyl) enhance hydrophobic interactions with the D1 protein. Substituent polarity and hydrogen-bonding capacity (e.g., pyridinyl vs. phenyl) further modulate binding kinetics .

Q. What role does the urea backbone conformation play in the biological activity of phenylurea-based cytokinins, and how can this be leveraged in drug design?

  • Answer : X-ray crystallography confirms that active cytokinins (e.g., CPPU ) adopt a trans-extended conformation, enabling optimal receptor interaction. Designing conformationally restricted analogs (e.g., fused rings) or introducing steric hindrance can stabilize this bioactive conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.